4-Chloro-2-(4-methylphenyl)quinazoline

Vue d'ensemble

Description

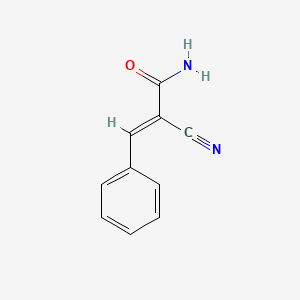

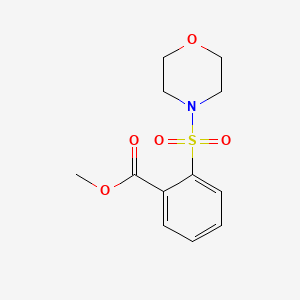

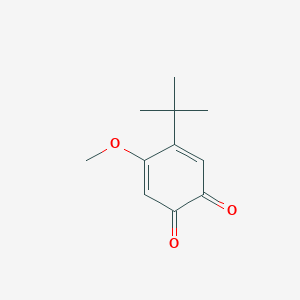

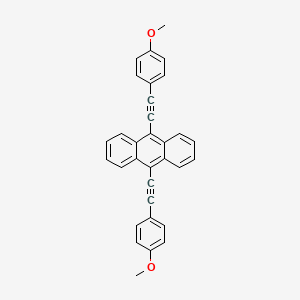

4-Chloro-2-(4-methylphenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery. The chemical structure of this compound is shown below:

Applications De Recherche Scientifique

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Research has demonstrated the potential of quinazoline derivatives in the realm of pharmacology, particularly highlighting their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, revealing that certain compounds exhibited significant activity against microbes, pain, and inflammation. This indicates the structural importance of the quinazoline scaffold in developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications Dash et al., 2017.

Inhibition of Cyclic GMP Phosphodiesterase

Another pivotal area of application for quinazoline derivatives lies in the inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), crucial for vasodilation. Research by Takase et al. (1994) synthesized 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, discovering that substitution at the 6-position with hydrophobic groups like chloro significantly enhanced inhibitory activity towards cGMP-PDE. This led to potent vasodilatory effects, particularly in porcine coronary arteries, underscoring the therapeutic potential of quinazoline derivatives in cardiovascular diseases Takase et al., 1994.

Anticancer Activity and EGFR Tyrosine Kinase Inhibition

Quinazoline derivatives have also shown promise in oncology, particularly in targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical player in tumor growth and proliferation. A study by Noolvi and Patel (2013) synthesized novel quinazoline compounds demonstrating significant anticancer activity against CNS SNB-75 cancer cell lines. This suggests the potential of quinazoline derivatives in developing potent antitumor agents through EGFR tyrosine kinase inhibition Noolvi & Patel, 2013.

Histamine H4 Receptor Inverse Agonism

In the field of immunology and inflammation, quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists. Research conducted by Smits et al. (2008) through scaffold hopping and pharmacophore modeling led to the discovery of quinazoline compounds that not only showed high affinity for the human H4 receptor but also exhibited anti-inflammatory properties in vivo. This dual action on H1 and H4 receptors suggests a novel therapeutic pathway for treating allergic and inflammatory diseases Smits et al., 2008.

Corrosion Inhibition

Outside of pharmacology, quinazoline derivatives have been explored for their corrosion inhibition properties. A study by Errahmany et al. (2020) demonstrated that quinazoline compounds effectively inhibited mild steel corrosion in acidic environments. The compounds' efficiency was attributed to their ability to form a protective layer on the steel surface, indicating the potential of quinazoline derivatives in industrial applications related to corrosion protection Errahmany et al., 2020.

Propriétés

IUPAC Name |

4-chloro-2-(4-methylphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEHRMVZMIBYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352668 | |

| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59490-96-9 | |

| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B1607062.png)

![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)